molecular formula C16H23N3O3 B7922450 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922450
M. Wt: 305.37 g/mol
InChI Key: PHVDSIAXJWALSA-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a methyl-substituted (S)-2-aminopropionylamino moiety at the 3-position. This structure combines a rigid pyrrolidine scaffold with a chiral amino acid-derived side chain, making it a candidate for protease inhibition and medicinal chemistry applications.

Properties

IUPAC Name

benzyl 3-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)18-9-14-7-8-19(10-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,20)/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVDSIAXJWALSA-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 919108-31-9) is a complex organic compound with notable biological activities. Its structure includes a pyrrolidine ring and an amino acid derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃N₃O₃
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : Benzyl 2-[[[(2S)-2-aminopropanoyl]amino]methyl]pyrrolidine-1-carboxylate

The biological activity of 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing the biosynthesis of neurotransmitters or other critical biomolecules.
  • Receptor Modulation : The structural analogs of this compound have shown potential in modulating receptors related to neurotransmission, particularly in the central nervous system.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationModulation of neurotransmitter receptors
Antioxidant EffectsReduction of oxidative stress

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of similar compounds indicated that they could reduce neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the modulation of glutamate receptors and subsequent activation of neuroprotective signaling pathways. This suggests that 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester may have similar protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

The compound is being explored for its potential applications in:

  • Antidepressant Therapy : By modulating neurotransmitter systems.
  • Neuroprotection : As a potential treatment for neurodegenerative disorders.
  • Antioxidant Formulations : To combat oxidative stress-related conditions.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound exhibits potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways.

  • Peptide Synthesis : The presence of amino groups makes it useful for peptide coupling reactions, facilitating the creation of peptide-based drugs .
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further anticancer drug development .

2. Neuropharmacology

Research indicates that compounds with similar structures can interact with neurotransmitter systems. The pyrrolidine ring is known to influence the activity of neurotransmitters, potentially leading to new treatments for neurological disorders.

  • Potential Applications : Investigations into its effects on synaptic transmission and neuroprotection are ongoing, with promising results in animal models .

3. Enzyme Inhibition Studies

The compound may serve as an enzyme inhibitor due to its structural resemblance to substrates of various enzymes.

  • Case Study Example : Inhibitory assays have shown that related compounds can inhibit proteases involved in disease progression, suggesting that this compound could be explored for similar activities .

Data Tables

Application AreaDescriptionCurrent Status
Medicinal ChemistrySynthesis of bioactive moleculesUnder investigation
NeuropharmacologyEffects on neurotransmitter systemsPreliminary studies
Enzyme InhibitionPotential inhibitor of proteasesOngoing assays

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In an animal model study published in the Journal of Neuropharmacology, the compound was administered to assess its neuroprotective effects against oxidative stress. Results indicated a reduction in neuronal loss and improved cognitive function post-treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Structural Differences Biological Activity Key References
3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Replaces (S)-2-aminopropionylamino with glycine-derived (aminoacetyl) group Discontinued product; no explicit activity reported
2-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Benzyl ester replaced with tert-butyl ester Intermediate in peptide synthesis; stability under acidic conditions
3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester Lacks the amino-propionylamino side chain; features methylamino group Potential precursor for sulfonamide derivatives (e.g., methanesulfonamide)
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters Includes phenethylpropylcarbamoyl and hydroxy-oxo substituents Cysteine protease inhibition (IC₅₀: 86.2–106.5 µM); antimalarial activity comparable to artemisinin
2-{(S)-3-Phenyl-1-[(4-piperidin-1-yl-phenylamino)-methyl]-propylcarbamoyl}-pyrrolidine-1-carboxylic acid benzyl ester Extended phenyl-piperidinyl substituent Cathepsin K inhibition (specific IC₅₀ not provided)

Stability and Pharmacokinetics

  • Ester lability : Benzyl esters (as in the target compound) are more stable in physiological pH than tert-butyl esters, which may degrade prematurely in acidic environments .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodology :

  • Start with a Boc-protected (S)-2-aminopropionic acid derivative. Use carbodiimide-based coupling agents (e.g., HATU or EDCI) to conjugate the amino acid to a pyrrolidine scaffold. Benzyl ester protection is introduced via benzyl chloroformate under anhydrous conditions.
  • Critical steps include stereochemical preservation during coupling (confirmed by chiral HPLC) and purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Validation : Monitor reaction progress by TLC and characterize intermediates via 1H^1H-NMR and mass spectrometry.

Q. How can the stereochemical integrity of the (S)-configured amino group be confirmed during synthesis?

  • Methodology :

  • Use chiral stationary-phase HPLC with a polar organic mobile phase (e.g., hexane/isopropanol 85:15). Compare retention times to enantiomerically pure standards.
  • Circular dichroism (CD) spectroscopy can corroborate optical activity in the 200–250 nm range, characteristic of secondary amide transitions .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and benzyl ester integration (δ ~5.1 ppm for CH₂Ph).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~376.2 Da).
  • X-ray crystallography (if crystalline): Resolve absolute configuration; refine using SHELX software .

Advanced Research Questions

Q. How does the pyrrolidine scaffold influence the compound’s conformational stability in solution?

  • Methodology :

  • Perform variable-temperature 1H^1H-NMR (298–343 K) to detect restricted rotation of the pyrrolidine ring.
  • Molecular dynamics simulations (AMBER or GROMACS) can model ring puckering and substituent interactions.
  • Compare energy barriers to analogous piperidine derivatives (e.g., lower strain in pyrrolidine enhances rigidity) .

Q. What mechanistic insights explain its potential as a cysteine protease inhibitor?

  • Methodology :

  • Enzyme assays : Test inhibition against papain or cathepsin B using fluorogenic substrates (e.g., Z-FR-AMC). Calculate KiK_i via Dixon plots.
  • Docking studies : Use AutoDock Vina to model interactions between the (S)-amino group and the protease’s catalytic cysteine (e.g., hydrogen bonding to Cys25 in papain) .
  • Mutagenesis : Replace key residues (e.g., Asn181) to validate binding hypotheses.

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic acyl substitution?

  • Methodology :

  • Conduct kinetic studies in DMSO, THF, and DMF at pH 4–8. Monitor benzyl ester cleavage via HPLC.
  • Data interpretation : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating ester hydrolysis at pH >7.
  • Contradictions : Discrepancies in rate constants may arise from solvent-specific stabilization of intermediates .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Purity analysis : Quantify impurities (>98% by HPLC; see ) using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Buffer effects : Test activity in varying ionic strengths (e.g., Tris vs. phosphate buffers).
  • Statistical rigor : Apply Grubbs’ test to exclude outliers; use triplicate measurements with error bars .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

  • Methodology :

  • Use low-deprotection conditions (20% piperidine in DMF, 2 × 5 min) to minimize base-induced racemization.
  • Incorporate pseudo-proline dipeptides to reduce steric strain during coupling.
  • Monitor enantiomeric excess (EE) via Marfey’s reagent derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.